Cas no 1169707-29-2 ((2z)-3-{[(1r)-1-phenylethyl]amino}-1-[3-(trifluoromethyl)-5,6-dih Ydro[1,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-4-(2,4,5-trifluorophe Nyl)-2-buten-1-one)

(2z)-3-{[(1r)-1-phenylethyl]amino}-1-[3-(trifluoromethyl)-5,6-dih Ydro[1,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-4-(2,4,5-trifluorophe Nyl)-2-buten-1-one structure
1169707-29-2 structure
Product Name:(2z)-3-{[(1r)-1-phenylethyl]amino}-1-[3-(trifluoromethyl)-5,6-dih Ydro[1,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-4-(2,4,5-trifluorophe Nyl)-2-buten-1-one
Numero CAS:1169707-29-2
MF:C24H21F6N5O
MW:509.446865797043
CID:1206382
PubChem ID:51001610
Update Time:2025-04-20

(2z)-3-{[(1r)-1-phenylethyl]amino}-1-[3-(trifluoromethyl)-5,6-dih Ydro[1,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-4-(2,4,5-trifluorophe Nyl)-2-buten-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (2Z)-3-{[(1R)-1-Phenylethyl]amino}-1-[3-(trifluoromethyl)-5,6-dih ydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe nyl)-2-buten-1-one
    • (Z)-7-(1-oxo-3(R)-1-phenylethylamino)-4-(2,4,5-trifluorophenyl)-but-2-enyl-3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
    • ACMC-20mszw
    • 6-Tetradecen-8-yne, (Z)-
    • (Z)-6-tetradecen-8-yne
    • (R,Z)-3-[(1-phenylethyl)amino]-1-{3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)but-2-en-1-one
    • (8Z)-tetradec-8-en-6-yne
    • CTK0F6103
    • (Z)-7-(1-oxo-3((R)-1-phenylethylamino)-4-(2,4,5-trifluorophenyl)but-2-enyl)-3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
    • (Z)-7-(1-oxo-3((R)-1-phenylethylamino)-4-(2,4,5-tr
    • 1169707-29-2
    • CID 51001610
    • ARABQUBUKONQTQ-RQNDZEIBSA-N
    • 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-2-buten-1-one
    • SCHEMBL3103820
    • (R,Z)-3-((1-Phenylethyl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one
    • (Z)-3-[[(1R)-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one
    • (2z)-3-{[(1r)-1-phenylethyl]amino}-1-[3-(trifluoromethyl)-5,6-dih Ydro[1,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-4-(2,4,5-trifluorophe Nyl)-2-buten-1-one
    • Inchi: 1S/C24H21F6N5O/c1-14(15-5-3-2-4-6-15)31-17(9-16-10-19(26)20(27)12-18(16)25)11-22(36)34-7-8-35-21(13-34)32-33-23(35)24(28,29)30/h2-6,10-12,14,31H,7-9,13H2,1H3/b17-11-/t14-/m1/s1
    • Chiave InChI: ARABQUBUKONQTQ-RQNDZEIBSA-N
    • Sorrisi: FC(C1=NN=C2CN(C(/C=C(/CC3C=C(C(=CC=3F)F)F)\N[C@H](C)C3C=CC=CC=3)=O)CCN21)(F)F

Proprietà calcolate

  • Massa esatta: 509.16502928g/mol
  • Massa monoisotopica: 509.16502928g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 6
  • Complessità: 791
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 63Ų

Proprietà sperimentali

  • Densità: 1.41
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD